molecular formula C6H7ClN4O3 B14638469 2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide CAS No. 55860-57-6

2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide

Cat. No.: B14638469
CAS No.: 55860-57-6
M. Wt: 218.60 g/mol
InChI Key: MODAGDJRHQXVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide is a chemical compound with a complex structure that includes a cyanoacetamide core, a chloroethyl group, and a carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide typically involves the reaction of cyanoacetamide with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives with various functional groups.

    Hydrolysis: Formation of cyanoacetamide and other by-products.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives.

Scientific Research Applications

2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The cyanoacetamide core may also interact with various proteins and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chloroethyl group, a carbamoyl moiety, and a cyanoacetamide core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

55860-57-6

Molecular Formula

C6H7ClN4O3

Molecular Weight

218.60 g/mol

IUPAC Name

[(2-amino-1-cyano-2-oxoethylidene)amino] N-(2-chloroethyl)carbamate

InChI

InChI=1S/C6H7ClN4O3/c7-1-2-10-6(13)14-11-4(3-8)5(9)12/h1-2H2,(H2,9,12)(H,10,13)

InChI Key

MODAGDJRHQXVIN-UHFFFAOYSA-N

Canonical SMILES

C(CCl)NC(=O)ON=C(C#N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.